1-phenyl-2H-pyrazolo[3,4-b]pyridin-3-one
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Overview
Description
1-Phenyl-2H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique arrangement of nitrogen atoms within the rings imparts significant chemical and biological properties to these compounds .
Preparation Methods
The synthesis of 1-phenyl-2H-pyrazolo[3,4-b]pyridin-3-one can be achieved through various synthetic routes. One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach includes the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Industrial production methods often utilize these synthetic routes but may involve optimization for large-scale production, such as the use of amorphous carbon-supported sulfonic acid as a catalyst .
Chemical Reactions Analysis
1-Phenyl-2H-pyrazolo[3,4-b]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups .
Scientific Research Applications
1-Phenyl-2H-pyrazolo[3,4-b]pyridin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-phenyl-2H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By binding to these kinases, the compound can disrupt downstream signaling pathways, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
1-Phenyl-2H-pyrazolo[3,4-b]pyridin-3-one can be compared with other pyrazolopyridine derivatives, such as:
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the substitution pattern, which can affect their biological activity.
1H-pyrrolo[2,3-b]pyridines: These derivatives have a pyrrole ring fused with a pyridine ring and exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H9N3O |
---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
1-phenyl-2H-pyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C12H9N3O/c16-12-10-7-4-8-13-11(10)15(14-12)9-5-2-1-3-6-9/h1-8H,(H,14,16) |
InChI Key |
LQAKRSXPUIKTEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC=N3)C(=O)N2 |
Origin of Product |
United States |
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